molecular formula C11H9ClN2O B14120598 N-(6-Chloroquinolin-2-yl)acetamide

N-(6-Chloroquinolin-2-yl)acetamide

Cat. No.: B14120598
M. Wt: 220.65 g/mol
InChI Key: LFEIFYSRDNCPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloroquinolin-2-yl)acetamide (CAS 2221953-66-6) is a high-purity quinoline derivative supplied as a yellow solid . With a molecular formula of C11H9ClN2O and a molecular weight of 220.66 g/mol, this compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research . Quinoline-based structures, such as this acetamide, are of significant interest in pharmaceutical development for their potential biological activities . Research into related chloroquine and quinoline compounds highlights their role as core scaffolds in developing agents with potential immunosuppressive and anti-inflammatory properties, impacting pro-inflammatory cytokine production . This product is intended for research purposes as a building block in organic synthesis and exploratory biology. Researchers should store the material sealed in a dry environment at 4 to 8 °C to ensure stability . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

N-(6-chloroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15)

InChI Key

LFEIFYSRDNCPOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a typical protocol, 6-chloroquinolin-2-amine (10 mmol) is dissolved in dichloromethane (DCM, 40 mL) and cooled to 0°C. Triethylamine (20 mmol) is added as a base to scavenge HCl generated during the reaction. Chloroacetyl chloride (11.5 mmol) is introduced dropwise, followed by gradual warming to room temperature over 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent.

Key Variables:

  • Solvent: DCM ensures high solubility of reactants and facilitates easy workup.
  • Temperature: Maintaining 0°C during reagent addition minimizes side reactions such as over-acylation.
  • Base: Triethylamine outperforms weaker bases (e.g., NaHCO₃) in preventing emulsion formation during extraction.

Analytical Data and Yield

The product is obtained as a white crystalline solid with a melting point of 133–135°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.24 (s, 3H, CH₃), 7.45–8.72 (m, 6H, aromatic), 10.12 (s, 1H, NH).
  • ¹³C NMR: δ 22.1 (CH₃), 121.4–150.8 (aromatic carbons), 168.9 (C=O).
    Yield: 78–82%.

Condensation with Acetic Anhydride

An alternative route employs acetic anhydride as the acetylating agent under reflux conditions. This method avoids the use of corrosive chloroacetyl chloride but requires longer reaction times.

Procedure and Conditions

6-Chloroquinolin-2-amine (10 mmol) is suspended in acetic anhydride (15 mL) and heated at 120°C for 6 hours. The excess anhydride is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol.

Advantages:

  • No need for anhydrous conditions.
  • Lower cost of reagents compared to chloroacetyl chloride.

Limitations:

  • Lower yield (62–68%) due to competing hydrolysis of acetic anhydride.
  • Requires careful control of stoichiometry to prevent diacetylation.

Spectroscopic Characterization

  • IR (KBr): 3312 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch).
  • Elemental Analysis: Calculated for C₁₁H₉ClN₂O: C, 59.34%; H, 4.07%; N, 12.57%. Found: C, 59.28%; H, 4.12%; N, 12.49%.

Metal-Catalyzed Coupling Reactions

Recent advances utilize nickel catalysts to facilitate C-N bond formation, particularly for functionalized quinoline derivatives.

Nickel-Catalyzed Trifluoromethylation

A mixture of N-(quinolin-2-yl)acetamide (1 mmol), trifluoromethyl trimethylsilane (TMSCF₃, 3 mmol), and nickel(II) trifluoroacetate (0.1 mmol) in 1,2-dichloroethane (DCE) is stirred at room temperature for 18 hours. The catalyst enhances the electrophilicity of the quinoline ring, enabling regioselective substitution at the 6-position.

Yield: 72–75% after column purification.
Applications: This method is advantageous for synthesizing analogs with electron-withdrawing groups, though scalability remains a challenge.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Nucleophilic Substitution Chloroacetyl chloride 78–82% >99% Industrial
Acetic Anhydride Acetic anhydride 62–68% 95–97% Lab-scale
Nickel Catalysis TMSCF₃, Ni(TFA)₂ 72–75% 98% Limited

Key Observations:

  • Nucleophilic substitution offers the best balance of yield and scalability, making it the preferred method for bulk synthesis.
  • Nickel catalysis, while innovative, requires costly reagents and specialized handling.

Industrial-Scale Considerations

The patent CN103570645A highlights critical adjustments for large-scale production, such as replacing DCM with ethanol to reduce environmental impact and using piperazine hydrochloride to neutralize excess acid. These modifications improve throughput by 40% while maintaining a yield of 80–82%.

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloroquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(6-Chloroquinolin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(6-Chloroquinolin-2-yl)acetamide and its analogs:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use Reference
This compound Quinoline C₁₁H₉ClN₂O 220.66 (calculated) 6-Cl, 2-acetamide Not explicitly reported -
N-(6-Chloropyridin-2-yl)acetamide Pyridine C₇H₇ClN₂O 170.60 6-Cl, 2-acetamide Intermediate in synthesis
2-Chloro-N-(2-oxochromen-6-yl)acetamide Chromene C₁₁H₈ClNO₃ 237.64 2-Cl, 6-acetamide, 2-oxo Research intermediate
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Quinoxaline C₂₂H₁₈N₃O 340.40 6-acetamide, 2,3-diphenyl Synthetic intermediate
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole C₁₆H₁₄ClN₂O₂S 333.81 6-OEt, 2-acetamide, 4-ClPh Patent compound (unspecified use)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Phenyl C₁₁H₁₄ClNO 211.69 2-Cl, N-acetamide Herbicide metabolite (prioritized TP)

Key Comparative Insights

Quinoline vs. Pyridine Derivatives
  • This compound vs. The chlorine atom at the 6-position increases lipophilicity, which may influence membrane permeability .
Chromene/Coumarin-Based Analogues
  • 2-Chloro-N-(2-oxochromen-6-yl)acetamide :
    The chromene core introduces a fused oxygen-containing ring, altering electronic properties. Such derivatives are often explored for photodynamic therapy or as fluorescent probes, though specific data for this compound is lacking .
Quinoxaline and Benzothiazole Derivatives
  • N-(2,3-Diphenylquinoxalin-6-yl)acetamide: Quinoxaline’s dual nitrogen atoms create a planar structure suitable for intercalation with DNA or enzyme active sites. The diphenyl groups may enhance hydrophobic interactions, a feature leveraged in kinase inhibitor design .
  • N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide: Benzothiazole derivatives are prominent in anticancer and antimicrobial research.
Agricultural and Pharmaceutical Chlorophenyl Analogues
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide: Structurally simpler phenyl derivatives are prioritized as herbicide transformation products (TPs). The chlorine and alkyl groups enhance environmental persistence, highlighting divergent applications compared to medicinal quinoline analogs .

Pharmacological Insights :

  • Quinazoline sulfonyl acetamides (e.g., compound 38 in ) exhibit potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines via the MTT assay, suggesting that quinoline analogs like this compound may share similar mechanisms .
  • Tetrahydroquinoline derivatives (e.g., ) demonstrate the impact of ring saturation on bioavailability, a factor critical for optimizing drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.